((2R,3S,4R,5R,6S)-2-Propionate Dapagliflozin
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Overview
Description
((2R,3S,4R,5R,6S)-2-Propionate Dapagliflozin: is a derivative of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily for the treatment of type 2 diabetes mellitus. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S,4R,5R,6S)-2-Propionate Dapagliflozin involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation, and esterification. The key intermediate, dapagliflozin, is synthesized through a series of reactions starting from commercially available starting materials. The final step involves the esterification of dapagliflozin with propionic acid under specific reaction conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Crystallization and purification steps are crucial to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: ((2R,3S,4R,5R,6S)-2-Propionate Dapagliflozin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can yield ketones or aldehydes, while reduction of carbonyl groups can produce alcohols .
Scientific Research Applications
Chemistry: ((2R,3S,4R,5R,6S)-2-Propionate Dapagliflozin is used as a building block in the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions and chiral synthesis .
Biology: In biological research, this compound is used to study glucose metabolism and the role of SGLT2 in various physiological processes. It serves as a tool to investigate the mechanisms of glucose transport and regulation .
Medicine: The primary application of this compound is in the treatment of type 2 diabetes mellitus. It helps in lowering blood glucose levels by inhibiting the reabsorption of glucose in the kidneys. This compound is also being explored for its potential benefits in cardiovascular health and weight management .
Industry: In the pharmaceutical industry, this compound is used in the development of new antidiabetic drugs. Its unique properties make it a valuable candidate for formulation and drug delivery studies .
Mechanism of Action
((2R,3S,4R,5R,6S)-2-Propionate Dapagliflozin exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys. This inhibition prevents the reabsorption of glucose, leading to increased glucose excretion in the urine and lowering of blood glucose levels. The molecular targets include SGLT2 proteins, and the pathways involved are primarily related to glucose transport and metabolism .
Comparison with Similar Compounds
Empagliflozin: Another SGLT2 inhibitor with a similar mechanism of action but different chemical structure.
Canagliflozin: Similar to dapagliflozin but with variations in its chemical composition and pharmacokinetic properties.
Ertugliflozin: Shares the same therapeutic class but differs in its molecular structure and specific interactions with SGLT2
Uniqueness: ((2R,3S,4R,5R,6S)-2-Propionate Dapagliflozin is unique due to its specific stereochemistry and the presence of the propionate group. These features contribute to its distinct pharmacological profile and therapeutic potential. Compared to other SGLT2 inhibitors, it may offer advantages in terms of efficacy, safety, and patient compliance .
Properties
Molecular Formula |
C23H27ClO7 |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxyoxan-2-yl] propanoate |
InChI |
InChI=1S/C23H27ClO7/c1-3-18(25)30-23-21(28)19(26)20(27)22(31-23)14-7-10-17(24)15(12-14)11-13-5-8-16(9-6-13)29-4-2/h5-10,12,19-23,26-28H,3-4,11H2,1-2H3/t19-,20-,21+,22+,23+/m1/s1 |
InChI Key |
IWZLZLJCDVXPQQ-VROINQGHSA-N |
Isomeric SMILES |
CCC(=O)O[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OCC)O)O)O |
Canonical SMILES |
CCC(=O)OC1C(C(C(C(O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OCC)O)O)O |
Origin of Product |
United States |
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